2-Butenedioic acid, 2-iodo-, (2Z)-
CAS No.: 5029-68-5
Cat. No.: VC11983113
Molecular Formula: C4H3IO4
Molecular Weight: 241.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5029-68-5 |
---|---|
Molecular Formula | C4H3IO4 |
Molecular Weight | 241.97 g/mol |
IUPAC Name | (Z)-2-iodobut-2-enedioic acid |
Standard InChI | InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- |
Standard InChI Key | BAKGXNOIJUVCRJ-UPHRSURJSA-N |
Isomeric SMILES | C(=C(/C(=O)O)\I)\C(=O)O |
SMILES | C(=C(C(=O)O)I)C(=O)O |
Canonical SMILES | C(=C(C(=O)O)I)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a four-carbon chain with two carboxylic acid groups (-COOH) at positions 1 and 4. A double bond between C2 and C3 adopts the Z (cis) configuration, while an iodine atom is bonded to C2 . This arrangement creates a planar geometry that enhances electrophilic reactivity at the double bond. The IUPAC name, (2Z)-2-iodobut-2-enedioic acid, reflects these structural attributes .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₃IO₄ | |
Molecular Weight | 241.97 g/mol | |
CAS Registry Number | 5029-68-5 | |
SMILES Notation | O=C(O)C=C(I)C(=O)O | |
InChI Key | BAKGXNOIJUVCRJ-UPHRSURJSA-N |
Stereochemical Considerations
The Z configuration distinguishes this compound from its E-isomer (trans), which remains unreported in literature. Comparative studies with maleic acid (Z-butenedioic acid) suggest that the iodine substituent introduces steric hindrance, potentially altering solubility and crystal packing .
Synthesis and Reactivity
Synthetic Pathways
While explicit synthesis protocols are scarce, analogous halogenation reactions provide insight. A plausible route involves iodination of maleic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . Alternatively, nucleophilic substitution of hydroxyl or halogen precursors at C2 may yield the target compound.
Functional Group Reactivity
The iodine atom serves as a potential leaving group in nucleophilic substitutions, enabling derivatization into esters or amides. For example, esterification with alcohols produces compounds like monoisooctyl maleate (C₁₂H₂₀O₄), demonstrating scalability for industrial applications . Additionally, the double bond participates in Diels-Alder reactions, forming cyclic adducts useful in polymer chemistry .
Physicochemical Properties
Acidity and Solubility
The presence of two carboxylic acid groups confers strong acidity, with estimated pKa values near 1.8 and 5.2, comparable to maleic acid . Aqueous solubility is likely limited due to hydrophobic iodine but enhanced in polar aprotic solvents like dimethylformamide (DMF) .
Stability and Thermal Behavior
Thermogravimetric analysis (TGA) data are unavailable, but iodine’s electron-withdrawing effect may lower thermal stability relative to non-halogenated analogs. Decomposition pathways likely involve release of iodine gas (I₂) above 150°C .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC using C18 columns and acetonitrile-water mobile phases (adjusted to pH 2.5–3.0 with phosphoric acid) effectively separates this compound from impurities . Mass spectrometry (MS) detects the molecular ion [M-H]⁻ at m/z 240.97, with fragmentation patterns revealing loss of CO₂ and I⁻ .
Table 2: Exemplary HPLC Conditions
Parameter | Specification | Source |
---|---|---|
Column | Newcrom R1 (3 µm particles) | |
Mobile Phase | MeCN:H₂O:H₃PO₄ (60:40:0.1) | |
Flow Rate | 1.0 mL/min | |
Detection | UV at 210 nm |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) .
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NMR: ¹H NMR (D₂O) signals at δ 6.8 ppm (d, J=12 Hz, CH=) and δ 12.1 ppm (s, COOH) .
Applications and Industrial Relevance
Organic Synthesis
The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, valuable in pharmaceutical intermediates . Additionally, radical-initiated polymerizations yield iodinated polyesters with unique dielectric properties .
Biological Activity
Preliminary studies suggest antimicrobial potential due to iodine’s biocidal activity, though toxicity profiles require further validation .
Comparative Analysis with Analogues
Maleic Acid vs. (2Z)-2-Iodo Derivative
Property | Maleic Acid | (2Z)-2-Iodo Derivative |
---|---|---|
Molecular Weight | 116.07 g/mol | 241.97 g/mol |
Melting Point | 135°C | Not reported |
Reactivity | Esterification | Nucleophilic substitution |
The iodine atom increases molecular weight by 126.9 g/mol and shifts reactivity toward halogen-specific transformations .
Future Research Directions
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Synthetic Optimization: Develop solvent-free iodination protocols to enhance sustainability.
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Pharmacological Studies: Evaluate antitumor and antiviral activities in vitro.
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Material Science: Explore use in conductive polymers via iodine-mediated doping.
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